molecular formula C26H31NO3 B131959 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol CAS No. 141854-25-3

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

Cat. No. B131959
CAS RN: 141854-25-3
M. Wt: 405.5 g/mol
InChI Key: CILUUGLLYLAHMG-UHFFFAOYSA-N
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Description

This compound, also known as 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, has the molecular formula C26H31NO2 . It is a complex organic compound with a molecular weight of 389.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3 . The compound’s structure includes a dimethylamino group, an ethoxy group, and three phenyl groups .

Scientific Research Applications

Antifungal Agents

The compound has been studied for its antifungal activity. Researchers synthesized novel derivatives by reacting 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with various acetophenone derivatives. Subsequent cyclocondensation reactions yielded 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes . These compounds exhibited antifungal properties against several fungal species, with chalcone derivatives generally showing better activity than pyrazolines .

Electroluminescence

While not extensively explored, the compound’s electroluminescence performance has been investigated. Further research is needed to understand its potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Stilbenoid Chemistry

As a stilbenoid, this compound falls within a class of natural products known for their diverse biological activities. Researchers have explored its chemical reactivity and potential applications in synthetic chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor (ER) . The ER plays a crucial role in many biological processes, including the regulation of the menstrual cycle, development of secondary sexual characteristics, and maintenance of pregnancy.

Mode of Action

This compound acts as an antiestrogen . It binds to the estrogen receptor, blocking the binding of estrogen and inhibiting the receptor’s activity. This results in a decrease in the transcription of estrogen-responsive genes and a reduction in the production of proteins associated with these genes .

Biochemical Pathways

The compound’s antiestrogenic activity affects various biochemical pathways. For instance, it can inhibit the proliferation of ER-positive human breast cancer cells . The compound’s specific binding affinity for ER in these cells supports an ER-dependent mechanism of action .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the bile and urine .

Result of Action

The compound’s action results in the inhibition of the growth of ER-positive cells in an estradiol-reversible manner . . This suggests that the compound’s effects are specific to ER-positive cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as estradiol, can reverse the antiproliferative activities of this compound . Additionally, factors such as pH, temperature, and the presence of certain enzymes can affect the compound’s stability and activity.

properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILUUGLLYLAHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167583
Record name 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

CAS RN

89778-79-0
Record name 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89778-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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